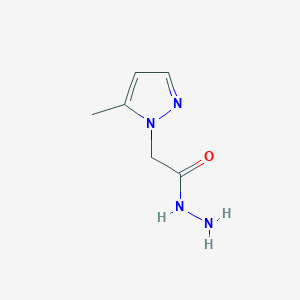
2-(5-méthyl-1H-pyrazol-1-yl)acétohydrazide
Vue d'ensemble
Description
“2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide” is a chemical compound that has been studied for its potential use as an androgen receptor antagonist . It is part of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives .
Synthesis Analysis
The compound is synthesized from ethylchloroacetate and 1H-pyrazole. The resulting compound is then refluxed with hydrazine hydrate to get 2-(1H-pyrazol-1-yl)acetohydrazide .Molecular Structure Analysis
The molecular structure of “2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide” is characterized by the presence of a pyrazole ring, a methyl group, and an acetohydrazide group .Physical and Chemical Properties Analysis
The compound is a light yellow solid with a melting point of 93–96°C . Its molecular weight is 154.17 .Applications De Recherche Scientifique
Activité antileishmanienne
La leishmaniose, une maladie tropicale négligée, touche des millions de personnes dans le monde. L'agent causal, Leishmania, peut être transmis par la piqûre de phlébotomes. Les chercheurs ont évalué l'activité antileishmanienne des dérivés de la 2-(5-méthyl-1H-pyrazol-1-yl)acétohydrazide. Notamment, le composé 13 a montré une activité antipromastigote supérieure, surpassant les médicaments standard comme la miltefosine et l'amphotéricine B désoxycholate . Des études de docking moléculaire supplémentaires ont confirmé son efficacité contre les parasites Leishmania.
Potentiel antimalarique
Le paludisme, causé par des souches de Plasmodium transmises par la piqûre de moustiques, reste un problème de santé mondiale. Les médicaments antimalariques existants sont confrontés à des défis en raison de résultats sous-optimaux et de la résistance aux médicaments du Plasmodium falciparum. Cependant, les dérivés de pyrazole couplés à l'hydrazine, y compris la This compound, sont prometteurs. Les composés 14 et 15 ont montré une inhibition significative contre Plasmodium berghei in vivo .
Inhibition de la signalisation du récepteur des androgènes (AR)
Dans la thérapie du cancer de la prostate, le blocage de la signalisation de l'AR est crucial. Les chercheurs ont conçu et synthétisé une série de dérivés de la 2-(5-méthyl-1H-pyrazol-1-yl)acétamide. Ces composés ont été évalués pour leurs activités biologiques, en particulier leur impact sur la signalisation de l'AR dans les cellules PC-3 .
Inhibition de la NAMPT
Le composé 21, dérivé de la This compound, a démontré une inhibition efficace de la NAMPT (nicotinamide phosphoribosyltransférase). Cette propriété est pertinente pour des applications thérapeutiques potentielles .
Mécanisme D'action
Target of Action
The primary target of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is the Androgen Receptor (AR) . The AR is often activated in prostate cancer cells, and blocking this signaling pathway is a crucial strategy in prostate cancer therapy .
Mode of Action
2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide acts as an AR antagonist . It interacts with the AR, blocking the receptor and preventing it from activating the signaling pathway . This blockage inhibits the proliferation of prostate cancer cells .
Biochemical Pathways
The compound primarily affects the AR signaling pathway . When the AR is blocked, the signaling pathway is disrupted, leading to a decrease in the proliferation of prostate cancer cells . This is particularly important in the treatment of castration-resistant prostate cancer (CRPC), where the AR signaling pathway is often reactivated .
Pharmacokinetics
It’s worth noting that similar compounds have been found to be rapidly metabolized by human liver microsomes .
Result of Action
The result of the action of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is a significant reduction in the proliferation of prostate cancer cells . Some derivatives of this compound have shown higher anti-proliferative activity against LNCaP cells than Bicalutamide .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide has been shown to interact with the androgen receptor (AR), acting as an antagonist . This interaction involves binding to the receptor, which can influence the activity of various enzymes and proteins within the cell .
Cellular Effects
In cellular studies, 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide has demonstrated anti-proliferative activity against LNCaP cells, a line of human prostate cancer cells . This suggests that the compound may influence cell signaling pathways, gene expression, and cellular metabolism, potentially through its interaction with the androgen receptor .
Molecular Mechanism
The molecular mechanism of action of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is thought to involve binding to the androgen receptor, thereby inhibiting its activity . This can lead to changes in gene expression and may influence the activity of various enzymes within the cell .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide are limited, it has been noted that similar compounds can be rapidly metabolized by human liver microsomes . This suggests that the effects of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide may change over time in laboratory settings.
Metabolic Pathways
It is known that similar compounds can be metabolized by human liver microsomes , suggesting that 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide may be involved in similar metabolic processes.
Propriétés
IUPAC Name |
2-(5-methylpyrazol-1-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5-2-3-8-10(5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHBUFXTSJXHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
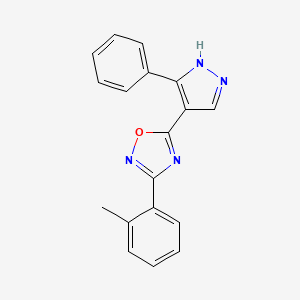
![N-(4-isopropylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2471389.png)
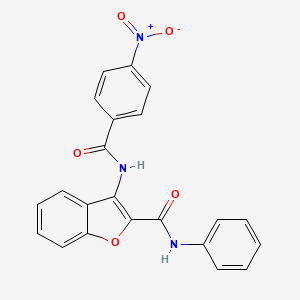

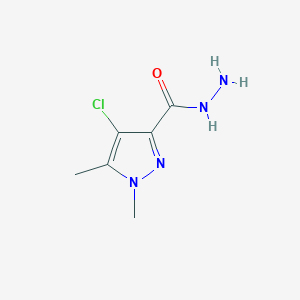

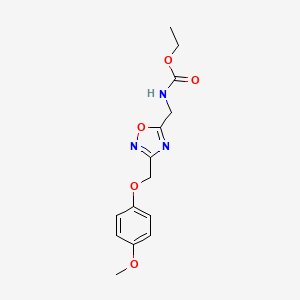
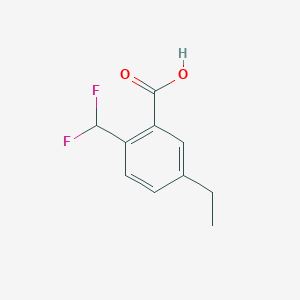
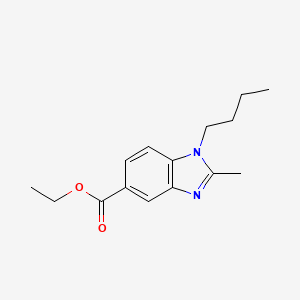

![2-(2-Methoxyphenyl)-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2471404.png)
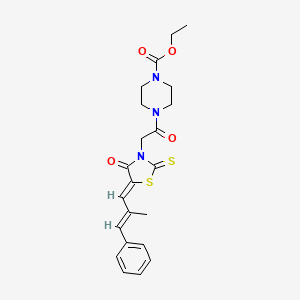
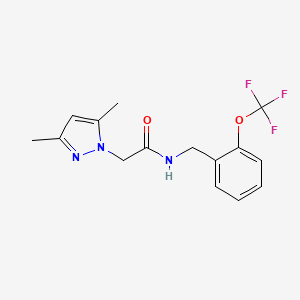
![methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate](/img/structure/B2471409.png)
